

Acarbose-d4: An In-Depth Technical Guide to Metabolic Stability and Degradation Pathways

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Compound of Interest

Compound Name: Acarbose-d4

Cat. No.: B1150844

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic stability and degradation pathways of **Acarbose-d4**. Given the limited direct research on the deuterated form, this document extrapolates from the extensive data available for the non-deuterated parent compound, Acarbose. The metabolic pathways of **Acarbose-d4** are expected to be qualitatively identical to those of Acarbose, although the rate of metabolism may be altered by the kinetic isotope effect.

Metabolic Stability of Acarbose

Acarbose exhibits low systemic bioavailability as it is designed to act locally within the gastrointestinal tract.^{[1][2]} Its metabolic stability is primarily influenced by the enzymatic activity of the gut microbiota and digestive enzymes.^{[1][3]} Less than 2% of an oral dose of Acarbose is absorbed as the active drug, while approximately 35% is absorbed as metabolites.^{[1][2]}

Pharmacokinetic Parameters of Acarbose (Oral Administration)

Parameter	Value	Source
Bioavailability (as active drug)	< 2%	[1][2]
Bioavailability (as metabolites)	~35%	[1][2]
Elimination Half-life	~2 hours	[4]
Excretion (feces)	~51% (as unabsorbed drug)	[1][2]
Excretion (renal)	< 2% (as active drug)	[4]

Note: This data is for the non-deuterated form of Acarbose and serves as a baseline.

Degradation Pathways of Acarbose

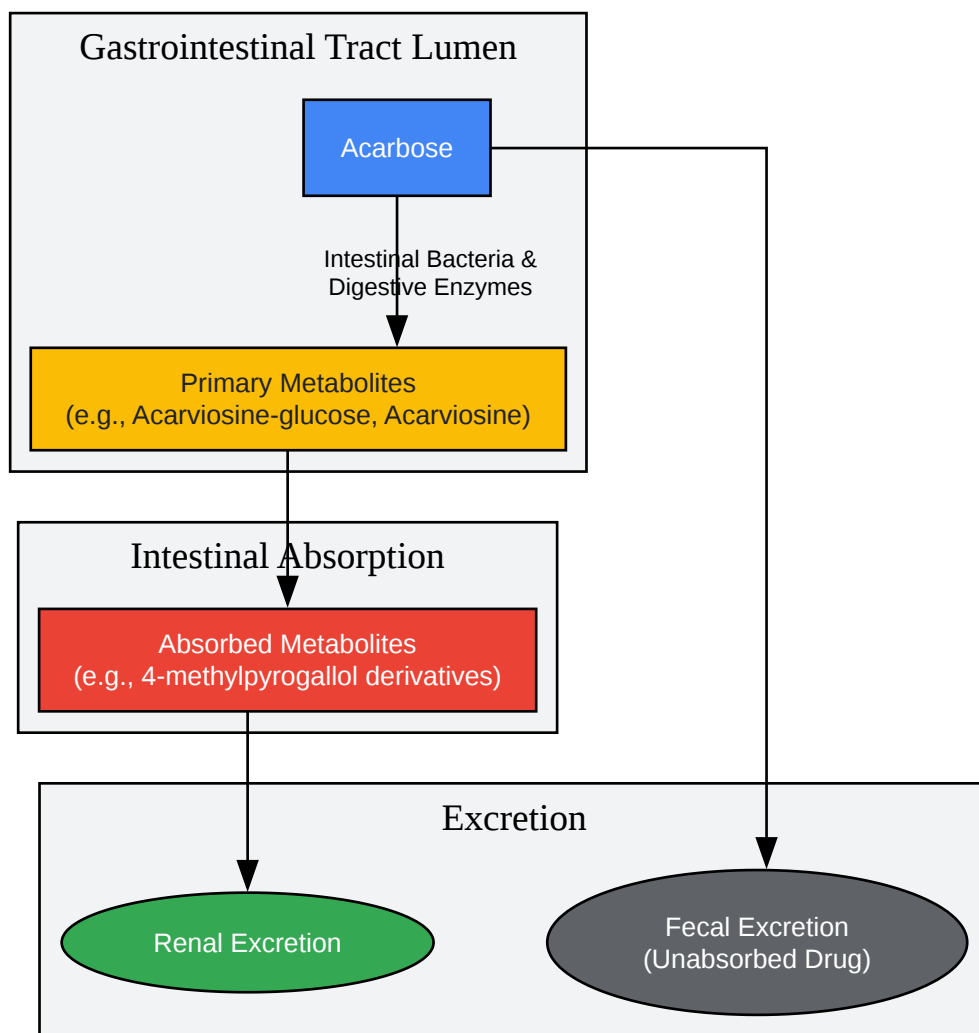
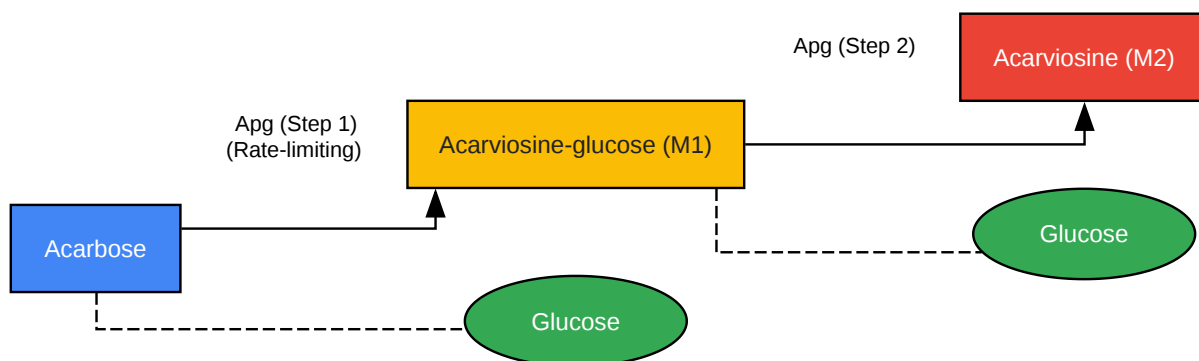
Acarbose is extensively metabolized within the gastrointestinal tract, primarily by intestinal bacteria and to a lesser extent by digestive enzymes, leading to at least 13 identified metabolites.[3][5] The degradation involves the hydrolytic cleavage of the glycosidic linkages.

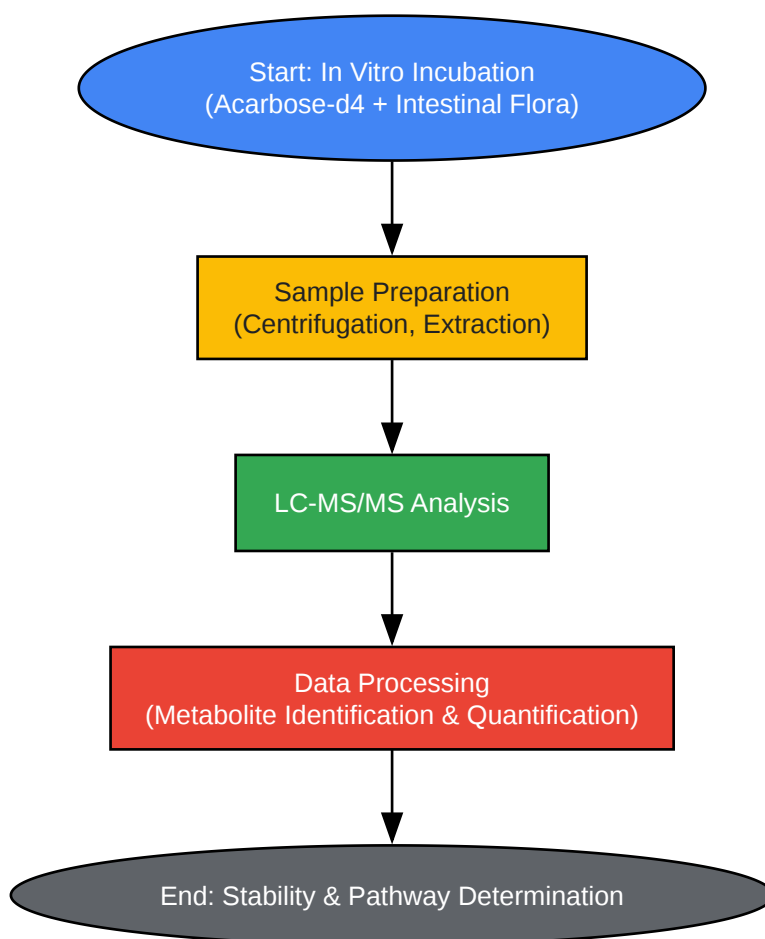
A key degradation pathway involves the action of Acarbose-preferred glucosidases (Apg) produced by gut bacteria such as *Klebsiella grimontii*. [6] This enzymatic action leads to the formation of metabolites with diminished or no α -glucosidase inhibitory activity.[7]

Identified Metabolites of Acarbose

Metabolite	Description	Source
Acarviosine-glucose (M1)	Product of the first hydrolytic step by Apg, where the terminal glucose is cleaved.	[8]
Acarviosine (M2)	Product of the second hydrolytic step by Apg, resulting from the cleavage of the second glucose unit from M1.	[8]
Component 2	Loss of the terminal glucose unit.	[5]
Component 1	Loss of both glucose rings.	[5]
4-methylpyrogallol derivatives	A major class of absorbed metabolites, including methyl, sulfate, and glucuronide conjugates.	[3][5]
Basic disaccharide	Loss of the cyclitol ring of component 2.	[5]

Visualizing Degradation Pathways





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